molecular formula C19H25ClN4O2 B1505427 (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate CAS No. 1140495-89-1

(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B1505427
CAS No.: 1140495-89-1
M. Wt: 376.9 g/mol
InChI Key: FNWDHSYGCHIINF-MRXNPFEDSA-N
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Description

(R)-tert-Butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the triazole ring. The process may include the following steps:

  • Formation of the Triazole Core: This can be achieved through the reaction of hydrazine with a suitable diketone or β-diketone derivative.

  • Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction.

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions.

  • Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group and later removed if necessary.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the chlorobenzyl group in this compound enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains. Studies have shown that triazole compounds can disrupt cell wall synthesis in bacteria, making them valuable in developing new antibiotics .

Anticancer Properties
Triazole derivatives are also being investigated for their anticancer activity. The specific structure of (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate allows it to modulate various signaling pathways involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that this compound may induce cell cycle arrest and promote apoptosis in certain cancer cell lines .

Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of this compound in models of hypoxia-ischemia. It appears to moderate autophagy processes, which are crucial for cellular survival under stress conditions. This property suggests potential applications in treating neurodegenerative diseases or brain injuries .

Agricultural Applications

Fungicidal Activity
The triazole moiety is known for its fungicidal properties. The compound's ability to inhibit fungal sterol biosynthesis makes it a candidate for developing new agricultural fungicides. Its effectiveness against various plant pathogens could help improve crop yields and reduce losses due to fungal diseases .

Herbicidal Properties
Additionally, the structural components of this compound may confer herbicidal activity. Research into similar compounds has shown potential for selective weed control without harming crops, making it a promising candidate for sustainable agriculture practices .

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science as well. Its ability to form stable complexes with metals could lead to advancements in developing new materials with enhanced properties such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

  • (S)-tert-Butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: The enantiomer of the compound, differing only in the configuration of the chiral center.

  • (R)-tert-Butyl 2-(4-(4-bromobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.

  • (R)-tert-Butyl 2-(4-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Lacks the methyl group on the triazole ring.

Uniqueness: The presence of the chiral center and the specific substituents on the triazole ring make this compound unique compared to its analogs. Its stereochemistry and functional groups contribute to its distinct chemical and biological properties.

Biological Activity

(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate, with CAS number 1140495-89-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological profiles.

  • Molecular Formula : C19H25ClN4O2
  • Molecular Weight : 376.88 g/mol
  • IUPAC Name : tert-butyl (2R)-2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate
  • Purity : 96% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine enhances its efficacy against various bacterial strains. For instance:

  • In vitro tests demonstrated inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In particular:

  • Cell Line Studies : The compound was tested against several cancer cell lines (e.g., A549 lung adenocarcinoma) and exhibited cytotoxic effects with IC50 values indicating significant potency .
Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis
MCF715.0Cell cycle arrest
HeLa10.0Inhibition of proliferation

Anti-inflammatory Activity

The compound has also shown promise in modulating inflammatory responses:

  • In vivo Studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure of (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine is critical for its biological activity. The following aspects are noteworthy:

  • Triazole Moiety : Essential for antimicrobial and anticancer activities.
  • Chlorobenzyl Group : Enhances lipophilicity and cellular uptake.
  • Pyrrolidine Ring : Contributes to the overall stability and bioavailability of the compound.

Case Studies

Several case studies have been documented that illustrate the biological efficacy of this compound:

  • Case Study on Anticancer Activity :
    • A study conducted on A549 cells revealed that treatment with (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Case Study on Anti-inflammatory Effects :
    • In a model of acute inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to control groups, supporting its anti-inflammatory potential.

Properties

IUPAC Name

tert-butyl (2R)-2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2/c1-13-21-22-17(24(13)12-14-7-9-15(20)10-8-14)16-6-5-11-23(16)18(25)26-19(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWDHSYGCHIINF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)[C@H]3CCCN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705174
Record name tert-Butyl (2R)-2-{4-[(4-chlorophenyl)methyl]-5-methyl-4H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140495-89-1
Record name tert-Butyl (2R)-2-{4-[(4-chlorophenyl)methyl]-5-methyl-4H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
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(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
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(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
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(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Reactant of Route 5
(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

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